5-{[4-(4-Methoxyphenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one
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Overview
Description
5-{[4-(4-Methoxyphenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxyphenyl group attached to a piperazine ring, further connected to a pyrrolidinone moiety. The presence of these functional groups contributes to its diverse chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[4-(4-Methoxyphenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-methoxyphenylpiperazine with a suitable acylating agent to form the corresponding amide. This intermediate is then subjected to cyclization reactions under controlled conditions to yield the final pyrrolidinone structure. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize the yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance the scalability and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions
5-{[4-(4-Methoxyphenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to convert certain functional groups within the molecule to their corresponding reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
5-{[4-(4-Methoxyphenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-{[4-(4-Methoxyphenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features .
Comparison with Similar Compounds
Similar Compounds
4-(4-(4-(4-Methoxyphenyl)piperazin-1-yl)phenyl)-1H-1,2,4-triazol-5(4H)-one: This compound shares the methoxyphenylpiperazine moiety but differs in the triazole ring structure.
1-(2-Methoxyphenyl)piperazin: Another related compound with a methoxyphenyl group attached to a piperazine ring.
Uniqueness
5-{[4-(4-Methoxyphenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-[4-(4-methoxyphenyl)piperazine-1-carbonyl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c1-22-13-4-2-12(3-5-13)18-8-10-19(11-9-18)16(21)14-6-7-15(20)17-14/h2-5,14H,6-11H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHFMEPWMGSZTAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3CCC(=O)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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